Betamethasone-21-Acetate-17-Propionate is a synthetic corticosteroid derived from betamethasone, which is widely utilized for its anti-inflammatory and immunosuppressive properties. This compound is classified under the category of glucocorticoids and is primarily used to treat various inflammatory conditions, including skin disorders, allergies, and rheumatic diseases. The full chemical name reflects its structure, which includes acetate and propionate esters at specific positions on the steroid backbone.
Betamethasone itself was first patented in 1958 and has been in medical use since 1961. It is included in the World Health Organization's List of Essential Medicines due to its effectiveness and safety profile . The compound is synthesized through various chemical processes that modify the core steroid structure to enhance its therapeutic properties.
The synthesis of Betamethasone-21-Acetate-17-Propionate typically involves multiple steps of chemical modification on the betamethasone molecule. The key steps include:
The molecular formula for Betamethasone-21-Acetate-17-Propionate is with a molecular weight of approximately 490.561 g/mol . The synthesis requires careful control of reaction conditions to yield the desired ester derivatives while minimizing by-products.
The structural representation of Betamethasone-21-Acetate-17-Propionate reveals a complex steroid framework with specific functional groups that confer its biological activity. The compound features:
The IUPAC name for this compound is:
This reflects its stereochemistry and functional groups .
Key structural data includes:
Betamethasone-21-Acetate-17-Propionate participates in several chemical reactions typical of steroid derivatives:
These reactions are significant in pharmacology as they influence the drug's metabolism and efficacy within biological systems .
Betamethasone acts primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor in target cells:
The mechanism includes inhibition of pro-inflammatory cytokines and enzymes such as phospholipase A2, which reduces the production of inflammatory mediators like prostaglandins and leukotrienes .
Studies indicate that betamethasone derivatives exhibit varying potencies based on their structural modifications, affecting their efficacy in clinical settings .
Betamethasone-21-Acetate-17-Propionate is typically a white crystalline powder with limited solubility in water but soluble in organic solvents such as ethanol and acetone. Its melting point is around 210°C .
The compound exhibits stability under normal storage conditions but should be kept away from light and moisture to prevent degradation. Its pH stability range is generally between 4 to 7 when dissolved in appropriate solvents .
Betamethasone-21-Acetate-17-Propionate is utilized in various therapeutic applications:
Additionally, it serves as a reference material in pharmaceutical research for studying corticosteroid activity and formulation development .
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7